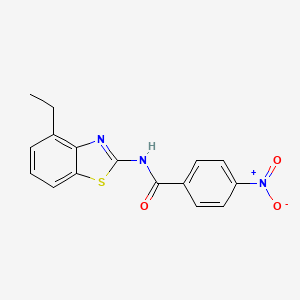

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXYCVJNOTXZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is widely used in scientific research due to its diverse properties:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring and nitrobenzamide group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide with structurally related compounds:

*Estimated based on structural analogs.

Key Observations:

The ethyl group in the target compound may enhance metabolic stability compared to methyl . Electron-Withdrawing Groups (e.g., 6-chloro, 6-methanesulfonyl): Chloro groups enhance electrophilicity, aiding interactions with biological targets like DNA in antitumor agents . Methanesulfonyl improves solubility (logP ~2.8) and introduces hydrogen-bonding capacity .

Bioactivity Trends :

- Benzothiazoles with nitro groups exhibit antitumor activity via mechanisms such as topoisomerase inhibition or reactive oxygen species (ROS) generation .

- Phenethylamine analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) show neurotropic effects, highlighting the role of the amine linker in modulating target specificity .

Synthetic Methods: Mechanochemical synthesis (e.g., ball milling) is eco-friendly and efficient for solvent-free amide bond formation, as seen in N-(2,2-diphenylethyl)-4-nitrobenzamide . Schotten-Baumann reaction remains a standard for acyl chloride-amine coupling, yielding high-purity products .

ADME Properties :

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 327.4 g/mol

- Structure : The compound features a benzothiazole ring substituted with an ethyl group and a nitrobenzamide moiety, contributing to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

- Introduction of Ethyl Group : Alkylation using ethyl halide in the presence of a base.

- Nitration : Introduction of the nitro group via nitration of the benzamide moiety.

- Amidation : Formation of the amide bond by reacting the benzothiazole derivative with benzoyl chloride .

Anticancer Properties

This compound has shown promising results in various studies regarding its anticancer activity:

- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes or receptors involved in cancer cell proliferation. The presence of the nitro group enhances electron-withdrawing properties, which can influence interactions with biological targets .

Case Studies and Research Findings

-

Cytotoxicity Against Tumor Cell Lines :

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various tumor cell lines, including those resistant to conventional therapies .

- The introduction of nitro groups at specific positions on the aromatic rings was found to enhance cytotoxicity significantly.

- Mechanisms Inducing Apoptosis :

- Selectivity for Malignant Cells :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | C16H13N3O3S | Anticancer | Enzyme inhibition, ROS induction |

| 4-Nitro-substituted 1,3-diaryltriazenes | Varies | Anticancer | DNA binding, ROS induction |

| N-(4-methylthiazol-2-yl)-4-nitrobenzamide | C16H14N3O3S | Antimicrobial | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.